[(4-bromo-2,5-difluorophenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(4-bromo-2,5-difluorophenyl)methylamine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and amine groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2,5-difluorophenyl)methylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2,5-difluorotoluene, followed by the introduction of the amine group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of (4-bromo-2,5-difluorophenyl)methylamine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-2,5-difluorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while oxidation of the amine group can yield imines or nitriles.
Scientific Research Applications
(4-bromo-2,5-difluorophenyl)methylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4-bromo-2,5-difluorophenyl)methylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(4-bromo-2,5-difluorophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
4-Bromo-2,5-difluorobenzoic acid: This compound shares the bromine and fluorine substituents but has a carboxylic acid group instead of an amine group, leading to different reactivity and applications.
4-Bromo-2-(difluoromethoxy)pyridine: This compound also contains bromine and fluorine atoms but has a pyridine ring and a methoxy group, resulting in distinct chemical properties and uses.
The uniqueness of (4-bromo-2,5-difluorophenyl)methylamine hydrochloride lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
2694734-31-9 |
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Molecular Formula |
C8H9BrClF2N |
Molecular Weight |
272.5 |
Purity |
95 |
Origin of Product |
United States |
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